(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride
Overview
Description
(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of (2S,5S)-(5-Methylpyrrolidin-2-YL)methanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow hydrogenation. This method allows for better control over reaction conditions and higher yields. The final product is typically purified by recrystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: (2S,5S)-(5-Methylpyrrolidin-2-YL)methanone.
Reduction: (2S,5S)-(5-Methylpyrrolidin-2-YL)methanamine.
Substitution: (2S,5S)-(5-Methylpyrrolidin-2-YL)methyl chloride or bromide.
Scientific Research Applications
(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride
- (2R,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride
- (2R,5R)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride
Uniqueness
(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. The (2S,5S) configuration may provide distinct advantages in terms of binding affinity and selectivity compared to other stereoisomers.
Properties
IUPAC Name |
[(2S,5S)-5-methylpyrrolidin-2-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-8)7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDPWNDWJOGDY-GEMLJDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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